molecular formula C7H8N2O B1236173 (2E)-1-methyl-2-(nitrosomethylidene)pyridine

(2E)-1-methyl-2-(nitrosomethylidene)pyridine

Cat. No. B1236173
M. Wt: 136.15 g/mol
InChI Key: JBKPUQTUERUYQE-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-(nitrosomethylidene)pyridine is a dihydropyridine.

Scientific Research Applications

Pyrrolidines Synthesis

Pyrrolidines, significant in medicine and industry (e.g., as dyes or agrochemical substances), can be synthesized using a [3+2] cycloaddition involving N-methyl azomethine ylide. This reaction, under mild conditions, yields pyrrolidines like (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine. This method may apply to reactions with other 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).

Heterocyclic Compounds Synthesis

Synthesis of heterocyclic compounds like 2-hydroxypyrazolo[1,5-a]pyridine involves reactions like nitrosation and bromination, with methylation yielding various derivatives. These compounds show predominant tautomeric species in solution, contributing to understanding pyridine derivatives' properties (Ochi et al., 1976).

Carcinogenicity Studies

Studies on compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine reveal their role as mammary carcinogens in rodents. Understanding their metabolic activation and DNA-binding properties informs research on carcinogenicity and potential DNA-base oxidation (El-Bayoumy et al., 2000).

Antagonist Synthesis for mGlu5 Receptors

The development of antagonists like 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, more potent and selective for mGlu5 receptors than previous compounds, is crucial in therapeutic research, particularly for conditions like anxiety (Cosford et al., 2003).

Antitumor Studies

Pyridine N-oxides with specific groups exhibit notable antitumor activity against cancers like AH13 hepatoma and L1210 leukemia, contributing to cancer treatment research (Miyahara et al., 1979).

Toxicological and Pharmacological Analysis

Understanding the induction of cytochromes in rat liver by pyridine derivatives helps in evaluating the toxicological impact of these compounds and their role in drug metabolism (Murray et al., 1997).

Biological Fluid Analysis

Developing methods like electromembrane extraction for analyzing pyridine derivatives in biological fluids aids in understanding their presence and effects in human systems, with applications in diagnostics and environmental health (Arjomandi-Behzad et al., 2014).

properties

Product Name

(2E)-1-methyl-2-(nitrosomethylidene)pyridine

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

(2E)-1-methyl-2-(nitrosomethylidene)pyridine

InChI

InChI=1S/C7H8N2O/c1-9-5-3-2-4-7(9)6-8-10/h2-6H,1H3/b7-6+

InChI Key

JBKPUQTUERUYQE-VOTSOKGWSA-N

Isomeric SMILES

CN\1C=CC=C/C1=C\N=O

SMILES

CN1C=CC=CC1=CN=O

Canonical SMILES

CN1C=CC=CC1=CN=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-1-methyl-2-(nitrosomethylidene)pyridine
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(2E)-1-methyl-2-(nitrosomethylidene)pyridine
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Reactant of Route 6
(2E)-1-methyl-2-(nitrosomethylidene)pyridine

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